Home > Products > Screening Compounds P103585 > Aripiprazole cavoxil
Aripiprazole cavoxil - 1259305-26-4

Aripiprazole cavoxil

Catalog Number: EVT-260001
CAS Number: 1259305-26-4
Molecular Formula: C30H39Cl2N3O4
Molecular Weight: 576.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aripiprazole cavoxil is a member of piperazines.
Overview

Aripiprazole cavoxil is a novel compound derived from aripiprazole, classified as an atypical antipsychotic. It is primarily utilized in the treatment of various mood and psychotic disorders, including schizophrenia and bipolar disorder. The chemical structure of aripiprazole cavoxil is characterized by its molecular formula C30H39Cl2N3O4C_{30}H_{39}Cl_{2}N_{3}O_{4} and a molecular weight of approximately 576.55 g/mol . This compound is designed to enhance the therapeutic efficacy of aripiprazole while potentially reducing side effects associated with traditional antipsychotic medications.

Synthesis Analysis

The synthesis of aripiprazole cavoxil involves several intricate steps, beginning with the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. This process typically employs 1,4-dibromobutane as a reagent, which is reacted under controlled conditions to yield the desired product. The synthesis can be optimized by adjusting various parameters such as temperature, solvent choice, and reaction time to maximize yield and purity .

A representative synthesis method includes:

  1. Alkylation: Stirring 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 1,4-dibromobutane in an appropriate solvent.
  2. Extraction: The organic phase is extracted using ethyl acetate after dilution with water.
  3. Recrystallization: The product is purified through recrystallization from ethanol.
  4. Final Reaction: Combining the intermediate product with sodium iodide and further reacting it with 1-(2,3-dichlorophenyl)piperazine in acetonitrile to yield aripiprazole cavoxil .
Molecular Structure Analysis

The molecular structure of aripiprazole cavoxil features a complex arrangement that includes:

  • Core Structure: A quinolinone derivative.
  • Functional Groups: Two chlorine atoms attached to a phenyl ring and a piperazine moiety.
  • Hydrogen Bonding: The compound exhibits significant hydrogen bonding capabilities with one donor and five acceptors.

The structural data indicate that aripiprazole cavoxil adheres to Lipinski's rule of five, suggesting favorable pharmacokinetic properties, including high bioavailability and protein binding .

Chemical Reactions Analysis

Aripiprazole cavoxil undergoes various chemical reactions that are critical for its pharmacological activity. Notably:

  • Metabolism: The compound is metabolized primarily via cytochrome P450 enzymes (CYP3A4 and CYP2D6), leading to several active metabolites that contribute to its therapeutic effects.
  • Dehydrogenation and Hydroxylation: These reactions are significant for the bioactivation of aripiprazole cavoxil into its active forms .

The understanding of these reactions is essential for predicting drug interactions and optimizing therapeutic regimens.

Mechanism of Action

Aripiprazole cavoxil functions through a unique mechanism that involves:

  • Dopamine Receptor Modulation: It acts as a partial agonist at D(2) dopamine receptors, which helps in stabilizing dopamine levels in the brain.
  • Serotonin Receptor Interaction: The compound also antagonizes 5-hydroxytryptamine receptor 2A, contributing to its antidepressant effects.

This dual action on both dopamine and serotonin receptors differentiates aripiprazole cavoxil from traditional antipsychotics, potentially leading to improved efficacy and reduced side effects .

Physical and Chemical Properties Analysis

Key physical and chemical properties of aripiprazole cavoxil include:

  • Molecular Weight: Approximately 576.55 g/mol.
  • Log P Value: 4.55, indicating good lipophilicity which aids in membrane permeability.
  • Bioavailability: Reported at around 87%, reflecting its effective absorption when administered orally.
  • Protein Binding: Greater than 99%, suggesting extensive interaction with plasma proteins which may influence its distribution and elimination kinetics .

These properties are crucial for understanding the drug's behavior within biological systems.

Applications

Aripiprazole cavoxil has significant scientific applications primarily in psychiatry:

Research continues to explore additional therapeutic uses and potential benefits over existing medications .

Introduction to Aripiprazole Cavoxil

Chemical and Structural Profile of Aripiprazole Cavoxil

Aripiprazole cavoxil (C~30~H~39~Cl~2~N~3~O~4~; molecular weight 576.55 g/mol) is an ester prodrug of the atypical antipsychotic aripiprazole. Its structure comprises three distinct regions:

  • Quinolinone core: The pharmacophore responsible for dopamine receptor modulation.
  • Butoxy linker: A 4-carbon chain connecting the core to the piperazine moiety.
  • Prodrug unit: Hexanoate ester group (C6 fatty acid chain) attached via an ester bond to the quinolinone nitrogen. This modification confers lipophilicity (logP ≈ 6.4), essential for extended-release kinetics [5] [7].

The prodrug’s conformation enables dual-targeting interactions with dopamine D2 receptors (D2R). Molecular dynamics simulations reveal that:

  • The hexanoate chain extends toward extracellular receptor domains, facilitating allosteric modulation.
  • The deprotonated piperazine nitrogen forms salt bridges with Asp114 in D2R’s orthosteric pocket.
  • Esterification reduces hydrogen-bond donor capacity (0 vs. aripiprazole’s 1) but increases rotatable bonds (14 vs. 8), enhancing molecular flexibility [7].

Table 1: Physicochemical Properties of Aripiprazole Cavoxil

PropertyValueMethod/Comment
Molecular FormulaC~30~H~39~Cl~2~N~3~O~4~Confirmed via PubChem CID 49831462
Molecular Weight (g/mol)576.55Exact mass: 575.232 Da
logP6.40High lipophilicity
Hydrogen Bond Acceptors6Critical for membrane permeability
Rotatable Bonds14Impacts conformational flexibility
Water SolubilityLowRequires stabilizers for formulations

Historical Development and Rationale for Prodrug Design

Aripiprazole cavoxil emerged from Otsuka Pharmaceutical’s quest to address key limitations of oral aripiprazole:

  • Compliance challenges: Schizophrenia patients often struggle with daily medication adherence, leading to relapse.
  • Pharmacokinetic instability: Oral aripiprazole shows peak-trough fluctuations (~80% bioavailability), risking symptom breakthrough [2] [6].

The prodrug design leveraged esterification chemistry to enable long-acting injectable (LAI) formulations. Bioconversion occurs via a two-step hydrolytic process:

  • Esterase cleavage: Separation of hexanoate yields N-hydroxymethyl aripiprazole.
  • Spontaneous degradation: The intermediate decomposes into formaldehyde and active aripiprazole, ensuring sustained release over weeks [7] [8].

Formulation hurdles included:

  • Particle size optimization: Cavoxil’s low water solubility necessitated nanomilling (<1 µm particles) to enable suspension-based delivery.
  • Stabilizer dependency: Polysorbate 20 (0.2–1.0% w/v) prevents aggregation in aqueous media, critical for syringeability [8].

Table 2: Key Milestones in Aripiprazole Cavoxil Development

StageInnovationRationale
Prodrug Scaffold SelectionEsterification with C6 fatty acidBalances lipophilicity & hydrolysis rate
Bioconversion PathwayStepwise hydrolysisSustained aripiprazole release
Formulation BreakthroughNanoparticle suspensions + polysorbateEnsures injectable stability

Position Within the Aripiprazole Derivative Landscape

Aripiprazole cavoxil occupies a distinct niche among aripiprazole prodrugs, characterized by:

Structural Differentiation

  • Chain length: Cavoxil’s C6 hexanoate contrasts with lauroxil’s C12 laurate, shortening hydrolysis time (t~max~ reduced by ~20% vs. lauroxil).
  • Receptor binding: Unlike lauroxil, cavoxil’s smaller ester group minimizes steric hindrance at D2R’s extracellular loops, favoring orthosteric-allosteric synergy [7] [8].

Functional Comparisons

  • Bioavailability: Both prodrugs convert to aripiprazole but differ in release kinetics. Cavoxil’s intermediate lipophilicity enables faster onset than lauroxil yet longer duration than oral aripiprazole.
  • Thermodynamic stability: Cavoxil-D2R complexes exhibit 15% lower binding free energy (−42.1 kcal/mol) vs. lauroxil (−49.3 kcal/mol), suggesting reduced prodrug-receptor affinity [7].

Table 3: Comparative Analysis of Aripiprazole Derivatives

ParameterAripiprazoleCavoxil (Prodrug)Lauroxil (Prodrug)
Molecular Weight448.38576.55648.60
logP5.046.408.92
D2R Binding Energy (kcal/mol)−50.2−42.1−49.3
Ester Chain LengthN/AC6C12
Hydrogen Bond Donors100

Properties

CAS Number

1259305-26-4

Product Name

Aripiprazole cavoxil

IUPAC Name

[7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-2-oxo-3,4-dihydroquinolin-1-yl]methyl hexanoate

Molecular Formula

C30H39Cl2N3O4

Molecular Weight

576.6 g/mol

InChI

InChI=1S/C30H39Cl2N3O4/c1-2-3-4-10-29(37)39-22-35-27-21-24(13-11-23(27)12-14-28(35)36)38-20-6-5-15-33-16-18-34(19-17-33)26-9-7-8-25(31)30(26)32/h7-9,11,13,21H,2-6,10,12,14-20,22H2,1H3

InChI Key

STDYTJDGBXCCRG-UHFFFAOYSA-N

SMILES

CCCCCC(OCN1C(CCC2=C1C=C(OCCCCN3CCN(C4=CC=CC(Cl)=C4Cl)CC3)C=C2)=O)=O

Solubility

Soluble in DMSO

Synonyms

Aripiprazole cavoxil

Canonical SMILES

CCCCCC(=O)OCN1C(=O)CCC2=C1C=C(C=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.